molecular formula C7H12ClNO2 B2500520 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one CAS No. 128274-04-4

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one

Cat. No.: B2500520
CAS No.: 128274-04-4
M. Wt: 177.63
InChI Key: UPHYMIAUTVSZNH-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one: is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is also known by its IUPAC name, 4-(chloroacetyl)-2-methylmorpholine . This compound is primarily used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2-methylmorpholine with chloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2-methylmorpholine+chloroacetyl chlorideThis compound\text{2-methylmorpholine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2-methylmorpholine+chloroacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-methylmorpholin-4-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it useful in various chemical reactions and research applications .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-chloro-1-(2-methylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-6-5-9(2-3-11-6)7(10)4-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHYMIAUTVSZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128274-04-4
Record name 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one
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